A’-Neogammacerano, (17alfa)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

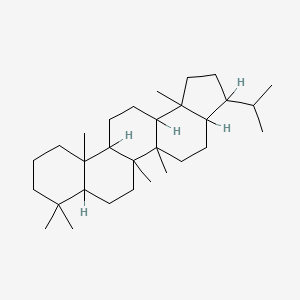

A’-Neogammacerane, (17alpha)- is a hydrocarbon compound belonging to the hopane family. It is known for its unique molecular structure and is often used as a biomarker in petroleum products . The compound has a molecular formula of C30H52 and a molecular weight of 412.73.

Aplicaciones Científicas De Investigación

A’-Neogammacerane, (17alpha)- has several applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for the identification of hopanes in petroleum products.

Biology: Serves as a biomarker for studying the biological origins of petroleum.

Medicine: Investigated for its potential anti-inflammatory properties.

Industry: Utilized in the characterization of crude oil and its derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of A’-Neogammacerane, (17alpha)- involves several steps, including the cyclization of squalene or related triterpenoids. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of A’-Neogammacerane, (17alpha)- is often carried out through the extraction and purification from natural sources, such as crude oil. The process involves distillation and chromatographic techniques to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: A’-Neogammacerane, (17alpha)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones and alcohols.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products:

Oxidation: Ketones and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Mecanismo De Acción

The mechanism of action of A’-Neogammacerane, (17alpha)- involves its interaction with biological membranes and enzymes. The compound can modulate the activity of certain enzymes involved in lipid metabolism, thereby exerting its effects. The molecular targets include membrane-bound enzymes and receptors involved in lipid biosynthesis .

Comparación Con Compuestos Similares

- 17alpha(H),21beta(H)-Hopane

- 17beta(H),21beta(H)-Hopane

- 17alpha(H),21alpha(H)-Hopane

Comparison: A’-Neogammacerane, (17alpha)- is unique due to its specific stereochemistry and molecular structure, which distinguishes it from other hopanes. Its unique structure makes it a valuable biomarker for petroleum products, providing insights into the geological history and biological origins of crude oil .

Actividad Biológica

A'-Neogammacerane, (17alpha)- is a triterpenoid compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

A'-Neogammacerane belongs to the class of triterpenes, characterized by a molecular structure derived from squalene. Its specific configuration at the 17-alpha position contributes to its unique biological properties. The compound's activity is often compared to other triterpenoids due to their similar structural features.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of A'-Neogammacerane. It has demonstrated effectiveness against various pathogens, particularly Gram-positive and Gram-negative bacteria. For instance, research indicates that triterpenes, including A'-Neogammacerane, exhibit significant bactericidal activity against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Reference |

|---|---|---|---|

| A'-Neogammacerane | Yes | Yes | Gao et al., 2008 |

| Other Triterpenes | Various | Various | Mutai et al., 2009 |

Anti-inflammatory Effects

A'-Neogammacerane has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions . This activity is particularly relevant in chronic diseases where inflammation plays a crucial role.

Anticancer Properties

The compound's anticancer potential has been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) cells . The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

The biological activities of A'-Neogammacerane can be attributed to several mechanisms:

- Membrane Interaction : The compound interacts with cellular membranes, enhancing stability and potentially altering membrane fluidity which can affect cellular signaling.

- Gene Expression Modulation : It influences the expression of genes involved in inflammation and apoptosis through transcriptional regulation .

- Enzyme Inhibition : A'-Neogammacerane may inhibit specific enzymes that are critical for pathogen survival or cancer cell proliferation .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triterpenes, A'-Neogammacerane exhibited notable inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the compound's structural features contribute significantly to its antimicrobial properties .

Evaluation of Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of A'-Neogammacerane in a murine model of arthritis. Results indicated a reduction in swelling and inflammatory markers in treated animals compared to controls, supporting its potential therapeutic use in inflammatory diseases .

Propiedades

Número CAS |

13849-96-2 |

|---|---|

Fórmula molecular |

C30H52 |

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23+,24-,25-,27+,28+,29-,30-/m1/s1 |

Clave InChI |

ZRLNBWWGLOPJIC-SUWMKODTSA-N |

SMILES |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

SMILES isomérico |

CC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

SMILES canónico |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.